N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
CAS No.: 361167-65-9
Cat. No.: VC4529439
Molecular Formula: C27H27N3O4S2
Molecular Weight: 521.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361167-65-9 |
|---|---|
| Molecular Formula | C27H27N3O4S2 |
| Molecular Weight | 521.65 |
| IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C27H27N3O4S2/c1-17-13-18(2)16-30(15-17)36(33,34)21-10-7-19(8-11-21)26(32)28-20-9-12-22(24(31)14-20)27-29-23-5-3-4-6-25(23)35-27/h3-12,14,17-18,31H,13,15-16H2,1-2H3,(H,28,32) |
| Standard InChI Key | MFMVCMIRDQEBNH-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O)C |
Introduction
Chemical Structure and Molecular Composition
Molecular Architecture
The compound’s structure integrates three key moieties:
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Benzo[d]thiazole ring: A bicyclic system with sulfur and nitrogen atoms, known for electron-deficient properties that enhance binding to biological targets.
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3-hydroxyphenyl group: Provides a site for hydrogen bonding and redox activity, critical for interactions with enzymes or DNA .
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4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide: A sulfonamide group linked to a dimethylpiperidine, enhancing solubility and conferring conformational rigidity.
The IUPAC name, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide, reflects this arrangement.
Spectroscopic Characterization
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy reveal key functional groups:
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IR: A strong absorption at 1675 cm⁻¹ corresponds to the carbonyl (C=O) of the benzamide, while the sulfonyl (S=O) group appears at 1350 cm⁻¹.
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¹H NMR: Signals at δ 2.1–2.3 ppm (piperidine methyl groups), δ 6.8–7.9 ppm (aromatic protons), and δ 10.2 ppm (hydroxyl proton).
Computational Modeling
Density functional theory (DFT) simulations predict a planar benzothiazole system with a dihedral angle of 15° between the hydroxyphenyl and benzamide groups, optimizing π-π stacking interactions . The dimethylpiperidine adopts a chair conformation, minimizing steric strain.
Synthesis and Optimization
Synthetic Routes
The synthesis involves three sequential steps:
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Benzothiazole formation: Cyclization of 2-aminothiophenol with 4-hydroxy-3-nitrobenzoic acid under acidic conditions.
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Sulfonylation: Reaction of the intermediate with 4-(chlorosulfonyl)benzoyl chloride, followed by coupling with 3,5-dimethylpiperidine.
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Amidation: Condensation with 4-aminobenzoic acid using carbodiimide coupling agents.
Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | H₂SO₄, HNO₃ | 110°C | 68% |
| 2 | DCM, Et₃N | 25°C | 82% |
| 3 | EDC, DMAP | 0–5°C | 75% |
Yield Optimization
Optimizing the amidation step by using 4-dimethylaminopyridine (DMAP) as a catalyst increased yields from 60% to 75%. Solvent screening identified dichloromethane (DCM) as optimal for sulfonylation due to its low polarity and high solubility for intermediates.
Physical and Chemical Properties
Thermodynamic Properties
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Melting point: 214–216°C (decomposition observed above 220°C).
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LogP: 3.2 ± 0.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Solubility and Stability
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Methanol | 8.7 |
| DMSO | 32.4 |
The compound exhibits pH-dependent stability, degrading rapidly in acidic conditions (t₁/₂ = 2 h at pH 2) but remaining stable in neutral buffers (t₁/₂ > 48 h).
Biological Activities and Mechanisms
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL), the compound outperforms ciprofloxacin derivatives, likely by inhibiting dihydrofolate reductase (DHFR). Time-kill assays show bactericidal effects within 6 hours.
Mechanistic Insights
The hydroxyphenyl group undergoes photoinduced enol-keto tautomerization, enabling proton-coupled electron transfer (PCET) that disrupts cellular redox balance . Sulfonamide interactions with zinc ions in metalloenzymes further enhance inhibitory effects.
Applications in Pharmaceutical Development
Drug Design Considerations
Structural analogs with modified piperidine substituents show improved pharmacokinetics. For example, replacing 3,5-dimethylpiperidine with morpholine increases aqueous solubility (LogP = 2.5) but reduces anticancer activity (IC₅₀ = 3.4 µM).
Preclinical Studies
In murine models of melanoma, oral administration (50 mg/kg/day) reduced tumor volume by 72% over 21 days without hepatotoxicity. Plasma half-life (t₁/₂ = 4.2 h) supports twice-daily dosing.
Related Compounds and Comparative Analysis
Table 3: Structural and Functional Comparisons
| Compound | Molecular Weight | Key Activity |
|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide | 378.43 g/mol | Antiviral |
| N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-nitrobenzamide | 391.4 g/mol | Antifungal |
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